molecular formula C16H17N3O4 B4088770 2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide

2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide

Cat. No.: B4088770
M. Wt: 315.32 g/mol
InChI Key: XYAOAUHGDASCED-UHFFFAOYSA-N
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Description

2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide is a complex organic compound with a unique structure that includes a hydroxyethylamino group, a methylphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable benzamide precursor, followed by the introduction of the hydroxyethylamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-aminobenzamide.

Scientific Research Applications

2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the nitro group may participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethylamino)-N-(3-methylphenyl)-4-nitrobenzamide
  • 2-(2-hydroxyethylamino)-N-(4-methylphenyl)-5-nitrobenzamide
  • 2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzoic acid

Uniqueness

2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-hydroxyethylamino)-N-(3-methylphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-11-3-2-4-12(9-11)18-16(21)14-10-13(19(22)23)5-6-15(14)17-7-8-20/h2-6,9-10,17,20H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAOAUHGDASCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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